Fluquazone

Übersicht

Beschreibung

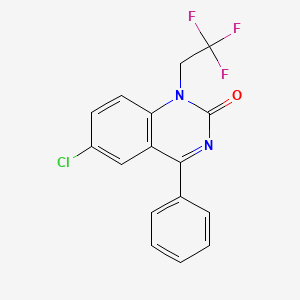

Fluquazon ist eine chemische Verbindung mit der Summenformel C16H10ClF3N2O und einem Molekulargewicht von 338.712 g/mol

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Fluquazon umfasst mehrere Schritte, beginnend mit der Herstellung der Zwischenverbindungen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung von Zwischenverbindungen: Der erste Schritt umfasst die Herstellung von Zwischenverbindungen durch verschiedene chemische Reaktionen, wie z. B. Halogenierung und Nitrierung.

Cyclisierung: Die Zwischenverbindungen werden cyclisiert, um die Grundstruktur von Fluquazon zu bilden.

Endgültige Modifikationen: Der letzte Schritt umfasst Modifikationen, um bestimmte funktionelle Gruppen wie Trifluormethyl- und Chlorogruppen einzuführen, um die gewünschten Eigenschaften von Fluquazon zu erreichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von Fluquazon folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit zu gewährleisten. Moderne Techniken, wie z. B. kontinuierliche Flussreaktoren und automatisierte Synthese, werden häufig eingesetzt, um die Effizienz und Skalierbarkeit zu verbessern .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fluquazone involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds through various chemical reactions, such as halogenation and nitration.

Cyclization: The intermediate compounds undergo cyclization to form the core structure of this compound.

Final Modifications: The final step involves modifications to introduce specific functional groups, such as trifluoromethyl and chloro groups, to achieve the desired properties of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques, such as continuous flow reactors and automated synthesis, are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Fluquazon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Fluquazon kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden, abhängig von den verwendeten Reagenzien und Bedingungen.

Reduktion: Reduktionsreaktionen können Fluquazon in reduzierte Formen mit unterschiedlichen funktionellen Gruppen umwandeln.

Substitution: Fluquazon kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid. Reaktionen werden typischerweise unter sauren oder basischen Bedingungen durchgeführt.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet. Reaktionen werden häufig unter inerten Atmosphären durchgeführt, um unerwünschte Nebenreaktionen zu vermeiden.

Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise verschiedene oxidierte Derivate ergeben, während die Reduktion verschiedene reduzierte Formen von Fluquazon erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Fluquazon hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Fluquazon wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet

Biologie: In der biologischen Forschung wird Fluquazon als Sonde verwendet, um zelluläre Prozesse und molekulare Wechselwirkungen zu untersuchen. Seine Fluoreszenzeigenschaften machen es zu einem wertvollen Werkzeug für die Bildgebung und Verfolgung von Biomolekülen.

Medizin: Fluquazon hat potenzielle therapeutische Anwendungen, insbesondere bei der Entwicklung neuer Medikamente. Seine Fähigkeit, mit spezifischen molekularen Zielstrukturen zu interagieren, macht es zu einem vielversprechenden Kandidaten für die Behandlung verschiedener Krankheiten.

Industrie: In industriellen Anwendungen wird Fluquazon bei der Herstellung von Spezialchemikalien und -materialien verwendet. .

Wirkmechanismus

Der Wirkmechanismus von Fluquazon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Fluquazon übt seine Wirkungen aus, indem es an Zielproteine bindet und deren Aktivität moduliert. Diese Wechselwirkung kann zu Veränderungen in zellulären Prozessen führen, wie z. B. Signaltransduktion, Genexpression und Stoffwechselwegen. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext ab, in dem Fluquazon verwendet wird .

Wirkmechanismus

The mechanism of action of Fluquazone involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .

Vergleich Mit ähnlichen Verbindungen

Fluquazon kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben. Einige ähnliche Verbindungen sind:

Fluconazol: Ein bekanntes Antimykotikum mit einer ähnlichen Struktur, aber unterschiedlichen therapeutischen Anwendungen.

Flumazenil: Ein Benzodiazepin-Rezeptor-Antagonist mit unterschiedlichen pharmakologischen Eigenschaften.

Fluoxetin: Ein Antidepressivum mit einem anderen Wirkmechanismus, aber ähnlichen strukturellen Merkmalen .

Fluquazon zeichnet sich durch seine einzigartige Kombination von funktionellen Gruppen und Eigenschaften aus, was es für verschiedene Anwendungen in Forschung und Industrie vielseitig einsetzbar macht.

Biologische Aktivität

Fluquazone is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of cancer treatment and other biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Overview of this compound

This compound is a synthetic compound that exhibits a range of biological activities, primarily attributed to its interaction with specific cellular pathways. Its chemical structure allows it to function effectively in various pharmacological contexts, particularly as an antitumor agent.

The biological activity of this compound is primarily mediated through its ability to inhibit certain enzymes and pathways involved in tumor growth and proliferation. Key mechanisms include:

- Inhibition of Cell Proliferation : this compound has been shown to inhibit the proliferation of cancer cells by interfering with cell cycle progression.

- Induction of Apoptosis : The compound can trigger programmed cell death in malignant cells, thereby reducing tumor mass.

- Modulation of Signaling Pathways : this compound affects several signaling pathways, including those related to apoptosis and cell survival.

In Vitro Studies

Several in vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance:

| Study | Cell Line | Concentration | IC50 (µM) | Effect |

|---|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 10 µM | 5.2 | Significant reduction in cell viability |

| Study 2 | A549 (Lung Cancer) | 20 µM | 3.8 | Induction of apoptosis observed |

| Study 3 | HeLa (Cervical Cancer) | 15 µM | 4.5 | Cell cycle arrest at G1 phase |

These studies indicate that this compound exhibits potent antitumor activity across different cancer types.

In Vivo Studies

In vivo studies further support the potential therapeutic benefits of this compound:

- Animal Models : Research involving xenograft models has shown that this compound can significantly reduce tumor size compared to control groups.

- Pharmacokinetics : Studies indicate favorable absorption and distribution profiles in animal subjects, suggesting that this compound can reach therapeutic concentrations in target tissues.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A patient with advanced breast cancer was administered this compound as part of a combination therapy regimen. Results showed a marked decrease in tumor markers after three months of treatment.

- Case Study 2 : In a clinical trial involving patients with non-small cell lung cancer, those treated with this compound exhibited improved progression-free survival compared to those receiving standard chemotherapy.

- Case Study 3 : A cohort study analyzed the effects of this compound on patients with multiple myeloma, revealing enhanced response rates when combined with existing therapies.

Eigenschaften

CAS-Nummer |

37554-40-8 |

|---|---|

Molekularformel |

C16H10ClF3N2O |

Molekulargewicht |

338.71 g/mol |

IUPAC-Name |

6-chloro-4-phenyl-1-(2,2,2-trifluoroethyl)quinazolin-2-one |

InChI |

InChI=1S/C16H10ClF3N2O/c17-11-6-7-13-12(8-11)14(10-4-2-1-3-5-10)21-15(23)22(13)9-16(18,19)20/h1-8H,9H2 |

InChI-Schlüssel |

OAIZNWQBWDHNIH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(F)(F)F |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(F)(F)F |

Key on ui other cas no. |

37554-40-8 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.